(R)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate
Description
(R)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate is a complex organic compound characterized by its molecular structure, which includes a tert-butyl group, a piperazine ring, a bromophenyl group, and a sulfonyl group
Properties
IUPAC Name |
tert-butyl (2R)-4-(3-bromophenyl)sulfonyl-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4S/c1-12-11-18(8-9-19(12)15(20)23-16(2,3)4)24(21,22)14-7-5-6-13(17)10-14/h5-7,10,12H,8-9,11H2,1-4H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPVKJGQWJCVQB-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine core. The reaction conditions often require the use of strong bases and specific solvents to ensure the correct stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group, for instance, can engage in hydrogen bonding and other interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
tert-Butyl 4-((3-bromophenyl)sulfonyl)piperazine-1-carboxylate: Similar structure but without the methyl group on the piperazine ring.
(S)-tert-butyl 3-((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate: Similar sulfonyl group but different stereochemistry and piperidine ring instead of piperazine.
Uniqueness: The presence of the methyl group on the piperazine ring and the specific stereochemistry of the (R)-enantiomer make this compound unique compared to its analogs. These structural differences can lead to variations in reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
